molecular formula C18H23N3OS B2486510 N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(phenylthio)propanamide CAS No. 1448072-04-5

N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(phenylthio)propanamide

Cat. No.: B2486510
CAS No.: 1448072-04-5
M. Wt: 329.46
InChI Key: FBXLGTUQVHMRNV-UHFFFAOYSA-N
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Description

N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(phenylthio)propanamide is a complex organic compound featuring an indazole core, a methyl group, a phenylthio group, and a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(phenylthio)propanamide typically involves multiple steps, starting with the preparation of the indazole core. The indazole ring can be synthesized through the Fischer indazole synthesis, which involves the reaction of phenylhydrazine with a suitable ketone under acidic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Oxidation reactions can lead to the formation of corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can produce amines or alcohols.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its indazole core makes it a valuable intermediate in the construction of pharmaceuticals and other biologically active compounds.

Biology: In biological research, this compound may be used to study enzyme inhibition, receptor binding, and other biochemical processes. Its phenylthio group can interact with various biological targets, making it useful in drug discovery and development.

Medicine: The compound has potential medicinal applications, particularly in the development of new drugs. Its structural features may contribute to its activity as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry: In the chemical industry, this compound can be used as an intermediate in the production of dyes, pigments, and other industrial chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism by which N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(phenylthio)propanamide exerts its effects depends on its molecular targets and pathways. The phenylthio group may interact with specific enzymes or receptors, leading to biological responses. The indazole core can play a role in binding to biological targets, influencing the compound's activity.

Comparison with Similar Compounds

  • Indazole derivatives: These compounds share the indazole core and exhibit similar biological activities.

  • Phenylthio-containing compounds: These compounds contain the phenylthio group and may have overlapping applications in drug discovery and development.

Uniqueness: N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)-3-(phenylthio)propanamide is unique due to its specific combination of functional groups, which can lead to distinct biological and chemical properties compared to other similar compounds.

Properties

IUPAC Name

N-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3OS/c1-21-17-10-6-5-9-15(17)16(20-21)13-19-18(22)11-12-23-14-7-3-2-4-8-14/h2-4,7-8H,5-6,9-13H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBXLGTUQVHMRNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCCC2)C(=N1)CNC(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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